molecular formula C14H14O3S B1629007 [4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 850316-19-7

[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No. B1629007
M. Wt: 262.33 g/mol
InChI Key: ZAJXVEAVIZXPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141596B2

Procedure details

This compound was prepared in a manner analogous to the preparation of (3′-methanesulfonyl-biphenyl-4-yl)-methanol (WO 01/70753, Example 27) using 1-bromo-4-methanesulfonyl-benzene as the starting material. LCMS found for C14H15O3S (M+H)+: m/z=263.
Name
(3′-methanesulfonyl-biphenyl-4-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([C:5]1[CH:6]=[C:7]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][OH:18])=[CH:13][CH:12]=2)[CH:8]=[CH:9][CH:10]=1)(=O)=O.BrC1C=C[C:23]([S:26](C)(=[O:28])=[O:27])=CC=1>>[CH3:23][S:26]([C:10]1[CH:5]=[CH:6][C:7]([C:11]2[CH:12]=[CH:13][C:14]([CH2:17][OH:18])=[CH:15][CH:16]=2)=[CH:8][CH:9]=1)(=[O:28])=[O:27]

Inputs

Step One
Name
(3′-methanesulfonyl-biphenyl-4-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C1=CC=C(C=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.